![molecular formula C10H21ClN2O3 B12575453 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 444723-72-2](/img/structure/B12575453.png)
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a complex structure that includes an imidazolium core and multiple ethoxy groups
準備方法
Industrial Production Methods
化学反応の分析
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium bromide (NaBr) or sodium acetate (NaOAc) in polar solvents are typically employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halides or acetates.
科学的研究の応用
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The ethoxy groups enhance the solubility and bioavailability of the compound, facilitating its transport and interaction within biological systems .
類似化合物との比較
Similar Compounds
Tetraethylene glycol p-toluenesulfonate: Similar structure with multiple ethoxy groups but different functional groups.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains hydroxyethoxy groups but has a different core structure.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core combined with multiple ethoxy groups, providing a balance of reactivity and solubility. This combination makes it particularly useful in applications requiring both stability and reactivity .
特性
CAS番号 |
444723-72-2 |
|---|---|
分子式 |
C10H21ClN2O3 |
分子量 |
252.74 g/mol |
IUPAC名 |
2-[2-[2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-11-2-3-12(10-11)4-6-14-8-9-15-7-5-13;/h2-3,13H,4-10H2,1H3;1H |
InChIキー |
SCWJFMVFZINDOB-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CN(C=C1)CCOCCOCCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
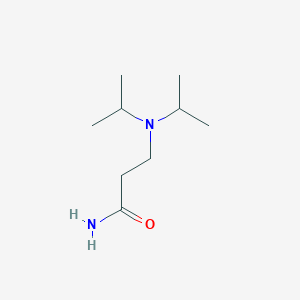
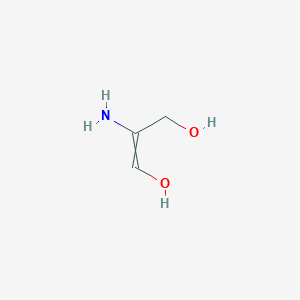
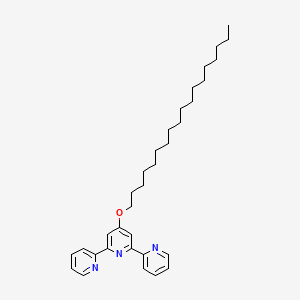
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
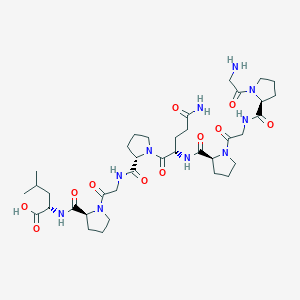
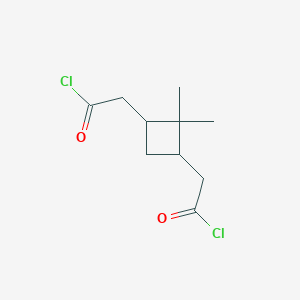
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
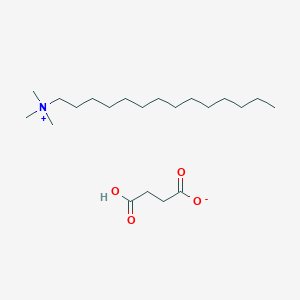
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
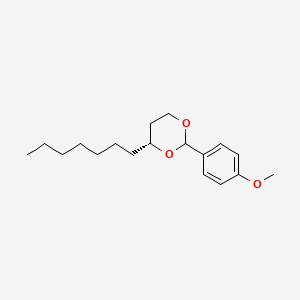
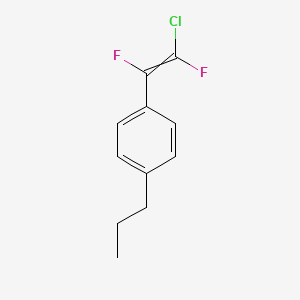

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
